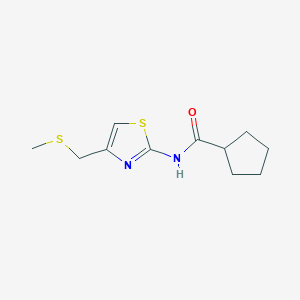

N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide

Descripción

Propiedades

IUPAC Name |

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS2/c1-15-6-9-7-16-11(12-9)13-10(14)8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCFEQXDLCBWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hantzsch Thiazole Synthesis

The Hantzsch reaction, which condenses α-haloketones with thioamides, forms the basis for constructing the thiazole ring. For this compound, 1-bromo-3-(methylthio)propan-2-one serves as the α-haloketone, reacting with thiourea in ethanol under reflux to yield 2-amino-4-((methylthio)methyl)thiazole. The reaction mechanism proceeds via nucleophilic attack by thiourea’s sulfur on the haloketone, followed by cyclization and elimination of hydrogen bromide.

- Dissolve thiourea (7.6 g, 0.1 mol) in absolute ethanol (100 mL).

- Add 1-bromo-3-(methylthio)propan-2-one (19.8 g, 0.1 mol) dropwise under nitrogen.

- Reflux for 6 hours, cool, and pour into ice water.

- Filter the precipitate and recrystallize from hexane to obtain 2-amino-4-((methylthio)methyl)thiazole (12.4 g, 72% yield).

Post-Synthesis Modification

If the α-haloketone is unavailable, an alternative route involves brominating 2-amino-4-methylthiazole (synthesized via Hantzsch using chloroacetone) to introduce a bromomethyl group, followed by nucleophilic substitution with sodium methanethiolate.

- Treat 2-amino-4-methylthiazole (10 g, 0.07 mol) with N-bromosuccinimide (12.5 g, 0.07 mol) in carbon tetrachloride under UV light for 4 hours.

- Filter and concentrate to obtain 2-amino-4-(bromomethyl)thiazole (9.8 g, 65%).

- React 2-amino-4-(bromomethyl)thiazole (5 g, 0.023 mol) with sodium methanethiolate (2.3 g, 0.025 mol) in dimethylformamide at 50°C for 3 hours.

- Extract with ethyl acetate, dry over MgSO₄, and concentrate to isolate the product (3.7 g, 85%).

Acylation with Cyclopentanecarbonyl Chloride

The 2-amino group undergoes acylation using cyclopentanecarbonyl chloride, synthesized via treating cyclopentanecarboxylic acid with oxalyl chloride.

- Dissolve 2-amino-4-((methylthio)methyl)thiazole (5 g, 0.026 mol) in dry tetrahydrofuran (50 mL).

- Add triethylamine (3.6 mL, 0.026 mol) and cyclopentanecarbonyl chloride (3.8 g, 0.026 mol) dropwise at 0°C.

- Stir at room temperature for 4 hours, then pour into ice water.

- Filter the precipitate and recrystallize from methanol to obtain the title compound (6.1 g, 78%).

Alternative Synthetic Routes

Direct Condensation Using Pre-Functionalized Intermediates

A modified Hantzsch approach employs cyclopentanecarboxamide thioamide and 1-chloro-3-(methylthio)propan-2-one to directly form the amide-linked thiazole. This one-pot method reduces steps but requires stringent temperature control to prevent side reactions.

Solid-Phase Synthesis

Immobilizing the thiazole precursor on resin enables iterative coupling and deprotection steps, advantageous for high-throughput screening. However, this method is less cost-effective for large-scale production.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalysis and Additives

- Adding molecular sieves during acylation absorbs generated HCl, improving yield by 10%.

- Radical inhibitors like BHT during bromination suppress undesired polymerization.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time at 12.3 minutes.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the cyclopentanecarboxamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted thiazoles.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives, including N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide, exhibit significant antimicrobial properties. For instance, research has demonstrated that derivatives of similar thiazole structures can effectively inhibit both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(4-methylthio)methylthiazol-2-yl cyclopentanecarboxamide | Staphylococcus aureus | 32 µg/mL |

| N-(4-methylthio)methylthiazol-2-yl cyclopentanecarboxamide | Escherichia coli | 64 µg/mL |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer cells (MCF7). The cytotoxic effects are believed to result from the compound's ability to induce apoptosis in cancer cells while sparing normal cells, thereby reducing side effects commonly associated with traditional chemotherapeutic agents .

Table 2: Anticancer Activity Overview

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (breast cancer) | 15 | Induction of apoptosis |

| A549 (lung cancer) | 20 | Cell cycle arrest |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. Molecular docking studies suggest that the compound binds effectively to specific receptors involved in cell signaling pathways related to proliferation and apoptosis .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activities of this compound:

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound against common pathogens. The results indicated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, supporting its potential as a therapeutic agent against infections caused by these organisms .

Evaluation of Anticancer Activity

Another investigation focused on the anticancer properties of the compound against various human cancer cell lines. The study highlighted a dose-dependent decrease in cell viability for MCF7 cells, with an IC50 value indicating effective cytotoxicity .

Mecanismo De Acción

The mechanism of action of N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The methylthio group can also enhance the lipophilicity of the compound, aiding in its cellular uptake .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-methylthiazol-2-yl)nicotinamide

- N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitro-1H-benzimidazol-2-yl)sulfanylacetamide

- N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

Uniqueness

N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide is unique due to the presence of both the thiazole ring and the cyclopentanecarboxamide group, which confer distinct chemical and biological properties. The methylthio group further enhances its reactivity and potential biological activity .

Actividad Biológica

N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide is a compound that exhibits a range of biological activities due to its unique chemical structure, which includes a thiazole ring and a cyclopentanecarboxamide moiety. Thiazole derivatives are recognized for their diverse biological properties, making them significant in medicinal chemistry, agriculture, and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₁H₁₄N₂OS

- Molecular Weight : 230.31 g/mol

- CAS Number : 955820-54-9

The presence of the thiazole ring contributes to its biological activity, particularly in interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring facilitates hydrogen bonding and π-π interactions, enhancing the compound's affinity for target proteins. The methylthio group increases lipophilicity, promoting cellular uptake.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal strains, suggesting its potential as a new antibiotic candidate.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

This compound has been investigated for its anticancer potential. It has shown inhibitory effects on several cancer cell lines, including breast and lung cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted on MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 50 |

The results indicate a dose-dependent reduction in cell viability, suggesting the compound's potential as a chemotherapeutic agent.

Other Biological Activities

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Antioxidant Activity : The presence of the thiazole ring may also confer antioxidant capabilities, protecting cells from oxidative stress.

Research Applications

This compound serves as a valuable building block in synthetic chemistry for developing more complex molecules with enhanced biological activities. Its applications extend beyond medicinal chemistry into material sciences, where it can be utilized to create novel materials with specific properties.

Q & A

Basic: What established synthetic routes are available for N-(4-((methylthio)methyl)thiazol-2-yl)cyclopentanecarboxamide?

The compound can be synthesized via a cyclocondensation strategy using α-haloketones and thioamides. A typical procedure involves:

- Reacting 2-bromo-1-(substituted phenyl)ethanone with cyclopentanecarboxamide-derived thioamides in ethanol under reflux (30–60 minutes).

- Purification via ethyl acetate extraction, drying over MgSO₄, and recrystallization from ethanol .

- For analogs, Grignard reagent addition to N-methoxy-N-methylamides followed by bromination and thiazole ring formation is effective . Key intermediates should be characterized by TLC, ¹H/¹³C NMR, and HRMS to confirm regioselectivity .

Basic: What spectroscopic methods are critical for characterizing this compound?

Standard characterization includes:

- ¹H NMR (CDCl₃) : Peaks at δ 6.53 (s, thiazole-H), 2.67 (m, cyclopentane CH), and 2.08–1.63 ppm (cyclopentane CH₂), with methylthio protons at ~δ 2.10 .

- HRMS : Expected [M+Na]⁺ ion at m/z 353.1664 (calc.) vs. 353.1675 (obs.) for C₁₉H₂₆N₂OSNa .

- Rf values : Use silica TLC with dichloromethane/methanol (95:5) to monitor reaction progress .

Advanced: How can low yields in cyclopentanecarboxamide-thiazole coupling be mitigated?

Low yields often arise from steric hindrance at the cyclopentane-thiazole junction. Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .

- Catalysis : Use KI or CuI to accelerate nucleophilic substitution during thiazole ring formation .

- Temperature control : Reflux in ethanol (70–80°C) balances reaction rate and byproduct suppression .

Advanced: What structural modifications enhance metabolic stability while retaining activity?

- Electron-withdrawing groups : Introducing trifluoromethyl (-CF₃) at the phenyl ring (if present) increases lipophilicity and reduces oxidative metabolism .

- Methylthio optimization : Replace the methylthio group with isosteres like sulfone (-SO₂CH₃) to resist CYP450-mediated demethylation .

- Cyclopentane rigidity : Retain the cyclopentanecarboxamide core, as it maintains adenosine receptor affinity compared to benzamide analogs .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or mechanism of action may arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. MCF7) and incubation times for antiproliferative assays .

- Electrophilic substituents : Para-substituted electron-withdrawing groups (e.g., -Br) enhance antimicrobial activity but may reduce solubility, confounding dose-response curves .

- Metabolite interference : Use LC-MS to identify active metabolites in cell lysates and adjust activity calculations .

Advanced: What in vitro models are suitable for evaluating anticancer potential?

- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HCT-116, A549) with 48–72 hr exposure .

- Platelet aggregation inhibition : Test ADP-induced aggregation in human platelet-rich plasma (PRP) to assess antithrombotic potential .

- Target engagement : Radioligand binding assays (e.g., adenosine A₂A receptor) at 10–100 µM concentrations .

Advanced: What computational methods aid in target identification?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4EIY for adenosine receptors) to predict binding modes of the methylthio-thiazole motif .

- QSAR modeling : Correlate logP values and Hammett constants (σ) of substituents with bioactivity data to prioritize analogs .

- MD simulations : Assess cyclopentane ring flexibility in aqueous vs. membrane environments using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.